molecular formula C6H6FNO B1411376 cis-2-Fluorocyclopropyl)-3-oxopropanenitrile CAS No. 1706436-42-1

cis-2-Fluorocyclopropyl)-3-oxopropanenitrile

Cat. No.: B1411376
CAS No.: 1706436-42-1
M. Wt: 127.12 g/mol
InChI Key: KZIMDNDXEZWALA-UHFFFAOYSA-N
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Description

cis-2-Fluorocyclopropyl)-3-oxopropanenitrile: is a fluorinated organic compound characterized by its unique structural features, including a fluorine atom attached to a cyclopropyl ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the fluorination of cyclopropyl derivatives followed by subsequent functional group transformations. One common synthetic route includes the fluorination of cyclopropyl ketone using a suitable fluorinating agent, such as Selectfluor, under controlled conditions.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : cis-2-Fluorocyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: : In organic synthesis, cis-2-Fluorocyclopropyl)-3-oxopropanenitrile serves as a versatile intermediate for the construction of complex molecules. Its unique fluorine atom can impart desirable properties to the final products.

Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance binding affinity and selectivity.

Medicine: : In drug development, this compound can be used as a building block for the synthesis of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties and therapeutic efficacy.

Industry: : The compound finds use in material science for the development of advanced materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which cis-2-Fluorocyclopropyl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to cis-2-Fluorocyclopropyl)-3-oxopropanenitrile include cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile and other fluorinated cyclopropyl derivatives.

Uniqueness: : this compound stands out due to its specific structural features, such as the presence of the fluorine atom and the nitrile group

Properties

IUPAC Name

3-(2-fluorocyclopropyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMDNDXEZWALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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